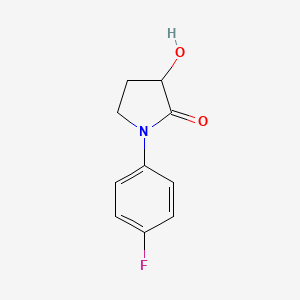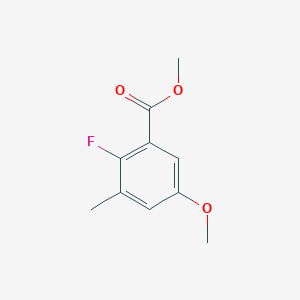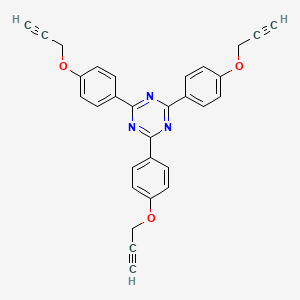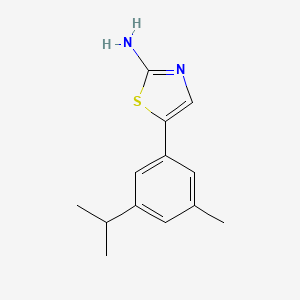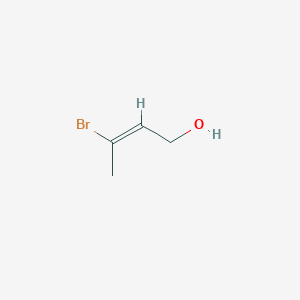
(6-Bromo-2-fluoro-3-propoxyphenyl)(methyl)sulfane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Bromo-2-fluoro-3-propoxyphenyl)(methyl)sulfane is a chemical compound characterized by the presence of bromine, fluorine, and sulfur atoms in its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-2-fluoro-3-propoxyphenyl)(methyl)sulfane typically involves multiple steps, starting with the preparation of the core phenyl structure, followed by the introduction of bromine, fluorine, and propoxy groups. The final step involves the incorporation of the methylsulfane group. Common reagents used in these reactions include brominating agents, fluorinating agents, and sulfur-containing compounds. Reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing production costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
(6-Bromo-2-fluoro-3-propoxyphenyl)(methyl)sulfane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide.
Substitution: Halogen atoms (bromine and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted phenyl derivatives. These products can be further utilized in various chemical and pharmaceutical applications.
Applications De Recherche Scientifique
(6-Bromo-2-fluoro-3-propoxyphenyl)(methyl)sulfane has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (6-Bromo-2-fluoro-3-propoxyphenyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (6-Bromo-2-fluoro-3-propoxyphenyl)(methyl)sulfane include:
- (6-Bromo-2-fluoro-3-methoxyphenyl)(methyl)sulfane
- (6-Bromo-2-fluoro-3-ethoxyphenyl)(methyl)sulfane
- (6-Bromo-2-fluoro-3-butoxyphenyl)(methyl)sulfane
Uniqueness
What sets this compound apart from these similar compounds is the specific combination of bromine, fluorine, and propoxy groups, which confer unique chemical properties and potential applications. The presence of the propoxy group, in particular, may influence the compound’s solubility, reactivity, and biological activity.
Propriétés
Formule moléculaire |
C10H12BrFOS |
|---|---|
Poids moléculaire |
279.17 g/mol |
Nom IUPAC |
1-bromo-3-fluoro-2-methylsulfanyl-4-propoxybenzene |
InChI |
InChI=1S/C10H12BrFOS/c1-3-6-13-8-5-4-7(11)10(14-2)9(8)12/h4-5H,3,6H2,1-2H3 |
Clé InChI |
IDNVCQOHRXDLSN-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=C(C(=C(C=C1)Br)SC)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


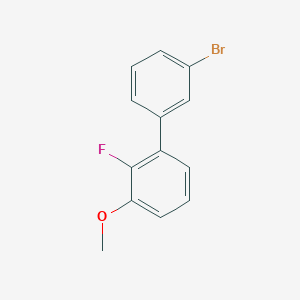

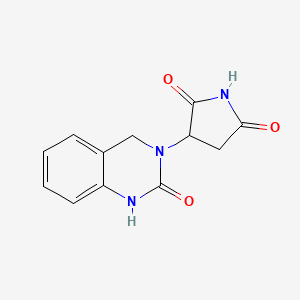
![4-Chloro-5-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14768251.png)
![(4-Methyl-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B14768262.png)

